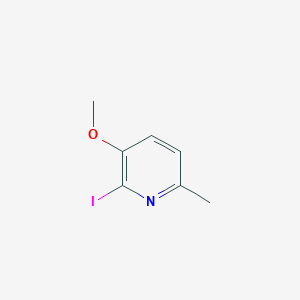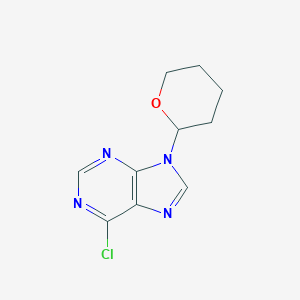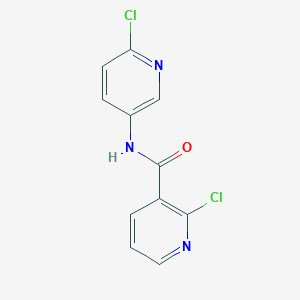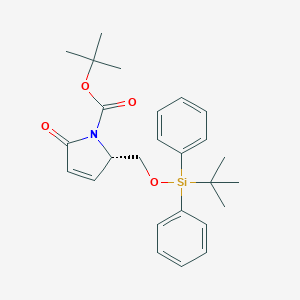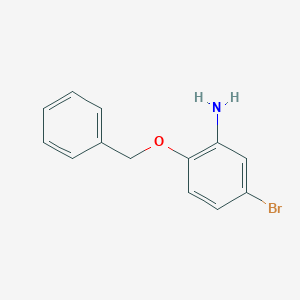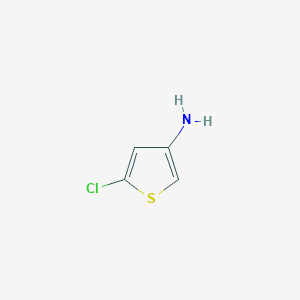
5-Chlorothiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorothiophen-3-amine is a compound that is part of a broader class of thiophene derivatives. These compounds are of significant interest due to their potential biological activities. For instance, thiophene derivatives have been explored for their allosteric enhancer activity at the A1 adenosine receptor, which is a target for therapeutic intervention in various conditions .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the introduction of various substituents to modify their chemical and biological properties. In one study, a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives were synthesized, with modifications at the 5-position of the thiophene ring. These modifications included the addition of small alkyl groups, bromine, or aryl moieties, which significantly affected the compounds' activity .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, and their conformational stability is often studied using various spectroscopic methods and computational calculations. For example, tertiary amides formed from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride were analyzed using 1H and 13C NMR spectroscopy, and their stable molecular conformations were investigated through semi-empirical and ab initio calculations .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including chlorination and aminisation, to yield new compounds with potential biological activities. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved such reactions, leading to a compound with moderate anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and the nature of their substituents. The crystal structures of these compounds can be determined using X-ray diffraction, which provides insights into their geometric parameters and intermolecular interactions. For example, the crystal structure of a thiadiazol-2-amine derivative revealed hydrogen bonding motifs and (\pi)-(\pi) stacking interactions, which are important for understanding the compound's stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Chemistry, specifically organic synthesis .
Application Summary
5-Chlorothiophen-3-amine is used in the synthesis of heterocyclic compounds . These compounds have promising pharmacological characteristics .
Results or Outcomes
The synthesis of these heterocyclic compounds can lead to a variety of therapeutic applications. For example, thiophene derivatives are known to have potential as diabetes mellitus, antihypertensive, antimicrobial, analgesic and anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents .
Use in Enzyme Catalysis
Specific Scientific Field
Application Summary
5-Chlorothiophen-3-amine can be used in enzyme-catalyzed reactions, such as those catalyzed by transaminases and amine dehydrogenases .
Methods of Application
These enzymes catalyze the amination of ketones at the expense of an ammonia donor (in the case of transaminases) or the NAD(P)H-dependent reductive amination of ketones to primary amines (in the case of amine dehydrogenases) .
Use in Deep Eutectic Systems
Specific Scientific Field
Application Summary
5-Chlorothiophen-3-amine can be used in the formation of deep eutectic systems (DESs) . DESs are a type of ionic liquid with potential applications in various fields, including pharmaceuticals .
Methods of Application
The formation of a DES typically involves the mixing of a hydrogen bond donor and a hydrogen bond acceptor at a specific molar ratio . The exact methods can vary depending on the specific components used.
Results or Outcomes
DESs are gaining attention as safer and easier-to-handle alternatives to organic solvents . They could provide greener and less toxic substitutes for organic counterparts .
Use in Biochemical Research
Specific Scientific Field
Application Summary
5-Chlorothiophen-3-amine, like other amines, can be used in biochemical research . Amines are molecules that contain carbon-nitrogen bonds .
Methods of Application
The nitrogen atom in an amine has a lone pair of electrons and three bonds to other atoms, either carbon or hydrogen . This makes amines reactive and useful in various biochemical reactions .
Use in Pharmaceutical Chemistry
Specific Scientific Field
Application Summary
5-Chlorothiophen-3-amine hydrochloride is used in the pharmaceutical industry . It’s used in the synthesis of various pharmaceutical compounds .
Results or Outcomes
The synthesis of these pharmaceutical compounds can lead to a variety of therapeutic applications .
Use in Material Science
Specific Scientific Field
Application Summary
5-Chlorothiophen-3-amine can be used in the formation of deep eutectic systems (DESs) . DESs are a type of ionic liquid with potential applications in various fields, including material science .
Methods of Application
The formation of a DES typically involves the mixing of a hydrogen bond donor and a hydrogen bond acceptor at a specific molar ratio . The exact methods can vary depending on the specific components used.
Results or Outcomes
DESs are gaining attention as safer and easier-to-handle alternatives to organic solvents . They could provide greener and less toxic substitutes for organic counterparts .
Safety And Hazards
The safety information for 5-Chlorothiophen-3-amine indicates that it has several hazard statements, including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
5-chlorothiophen-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-4-1-3(6)2-7-4/h1-2H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKAVYVUVXLHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559723 |
Source


|
| Record name | 5-Chlorothiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiophen-3-amine | |
CAS RN |
123403-75-8 |
Source


|
| Record name | 5-Chlorothiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

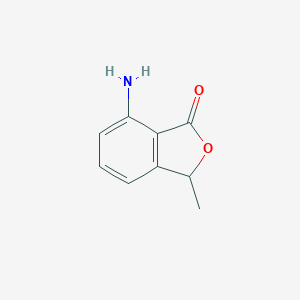
![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)
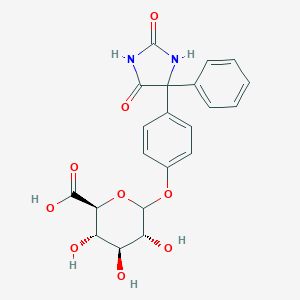

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
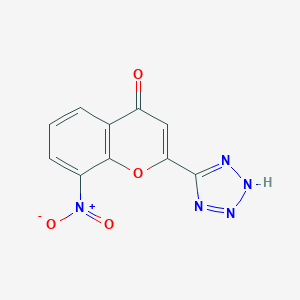
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)
